molecular formula C19H22N2O3S B2418695 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide CAS No. 1206988-79-5

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide

Cat. No. B2418695
CAS RN: 1206988-79-5
M. Wt: 358.46
InChI Key: HJCLNPCVEMGGJS-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide, also known as ME0328, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. It works by inhibiting the activity of a protein called FAK (focal adhesion kinase), which plays a crucial role in cancer cell survival and metastasis. In

Scientific Research Applications

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides containing amino acid moieties, specifically focusing on N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), has been achieved through reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enables the synthesis of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, applicable in creating materials with specific physical properties (Mori, Sutoh, & Endo, 2005).

Synthesis of Benzoheterocyclic Compounds

In the quest for novel anti-inflammatory agents, a series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters has been synthesized and evaluated. These compounds have shown broad inhibitory activity against leukotriene D4 (LTD4) and ovalbumin-induced bronchospasm, indicating their potential as leads for developing new treatments for inflammatory diseases (Musser et al., 1987).

Synthesis of Piperidines and Indolizidines

A novel method for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines has been developed. This approach, leveraging amino acid-derived chiral chloroamines, has enabled the enantioselective synthesis of several dendrobatid alkaloids, showcasing the utility of these methods in synthesizing complex natural products (Back & Nakajima, 2000).

Practical Synthesis of CCR5 Antagonists

A practical synthesis method for an orally active CCR5 antagonist, highlighting the efficient production of compounds for potential therapeutic use in treating diseases like HIV/AIDS, has been developed. This synthesis method emphasizes the importance of new techniques in drug development and the potential impact on medicinal chemistry (Ikemoto et al., 2005).

properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-12-11-20-18(22)13-14-7-9-15(10-8-14)21-19(23)16-5-3-4-6-17(16)25-2/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCLNPCVEMGGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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